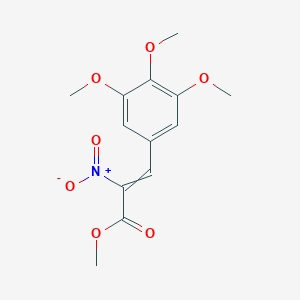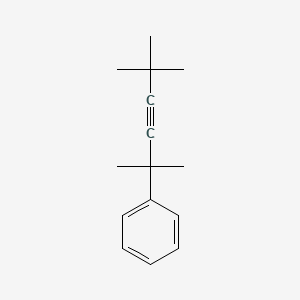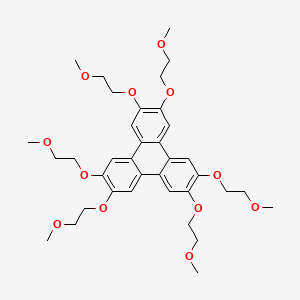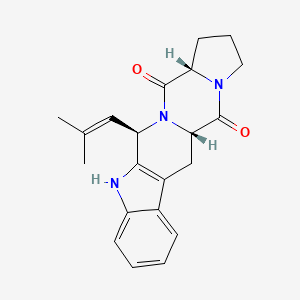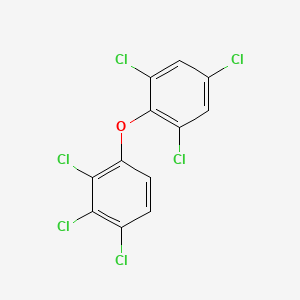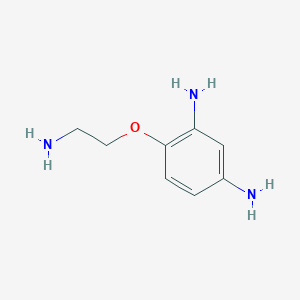![molecular formula C20H9F15O2 B14332874 [1,1'-Biphenyl]-3-yl pentadecafluorooctanoate CAS No. 110262-36-7](/img/structure/B14332874.png)
[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-3-yl pentadecafluorooctanoate: is a synthetic organic compound characterized by a biphenyl group attached to a pentadecafluorooctanoate moiety. This compound is notable for its unique chemical structure, which combines the aromatic biphenyl with a highly fluorinated alkyl chain, imparting distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate typically involves the esterification of [1,1’-biphenyl]-3-ol with pentadecafluorooctanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral to industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The biphenyl moiety can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although the highly fluorinated chain is generally resistant to reduction.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl quinones
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated biphenyl compounds
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is used as a model compound to study the effects of fluorination on aromatic systems. Its unique structure makes it a valuable reference in the development of new fluorinated materials.
Biology
The compound’s fluorinated chain imparts hydrophobic properties, making it useful in studying membrane interactions and protein-lipid interactions in biological systems.
Medicine
Research into the biomedical applications of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate includes its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of therapeutic agents.
Industry
In industry, the compound is explored for its potential in creating advanced materials with unique surface properties, such as non-stick coatings and water-repellent surfaces.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorinated chain can interact with hydrophobic regions, altering the conformation and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
- [1,1’-Biphenyl]-4-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-2-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-3-yl perfluorooctanoate
Uniqueness
Compared to its analogs, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is unique due to the position of the biphenyl attachment, which influences its reactivity and interaction with other molecules. The specific placement of the biphenyl group can affect the compound’s physical properties, such as melting point and solubility, making it distinct in its applications.
Properties
CAS No. |
110262-36-7 |
|---|---|
Molecular Formula |
C20H9F15O2 |
Molecular Weight |
566.3 g/mol |
IUPAC Name |
(3-phenylphenyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C20H9F15O2/c21-14(22,13(36)37-12-8-4-7-11(9-12)10-5-2-1-3-6-10)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-9H |
InChI Key |
PFGXNEBHAPDZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
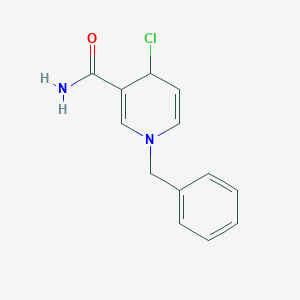
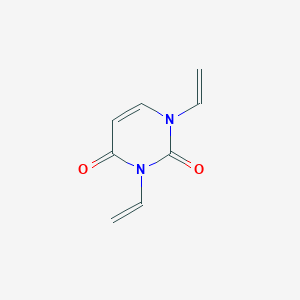
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
